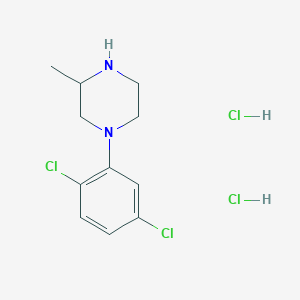

1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

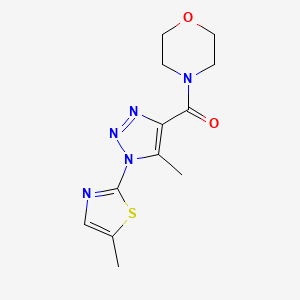

“1-(2,5-Dichlorophenyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C10H14Cl4N2 and a molecular weight of 304.04 . It is provided as part of a collection of unique chemicals for early discovery researchers .

Molecular Structure Analysis

The SMILES string for this compound isCl.Cl.Clc1ccc (Cl)c (c1)N2CCNCC2 . This indicates that the compound contains a piperazine ring with a 2,5-dichlorophenyl group attached.

Wissenschaftliche Forschungsanwendungen

Serotonin Function Probe

1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride's analog, m-Chlorophenylpiperazine (mCPP), is extensively utilized in psychiatry as a probe of serotonin function. mCPP is known for its reliable, dose-dependent effects on ACTH, cortisol, prolactin levels, and body temperature in both animals and humans, showcasing its direct agonist activity on 5-hydroxytryptamine (5HT) receptors (Kahn & Wetzler, 1991).

Antimycobacterial Agents

The compound has relevance in the development of antimycobacterial agents, with studies on derivatives like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole showing significant activity against Mycobacterium tuberculosis. These derivatives demonstrate the importance of lipophilic substituents for antimicrobial efficacy (Biava et al., 2008).

Catalytic Applications

This compound or its structural analogs find applications in catalysis, as seen in the synthesis of 2-aminothiophenes via the Gewald reaction, catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber. This showcases the compound's role in facilitating reactions with good to excellent yields and highlighting its potential in sustainable chemistry practices (Ma et al., 2012).

Tuberculostatic Activity

Derivatives of this compound have been investigated for their tuberculostatic activity. Compounds synthesized from 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine have shown promising results against tuberculosis, indicating the compound's potential as a scaffold for developing new anti-tubercular drugs (Foks et al., 2005).

Anticancer Agents

Studies have also focused on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents. These derivatives have shown significant activity against breast carcinoma cell lines, underscoring the potential of this compound derivatives in cancer therapy (Gomha et al., 2014).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with this compound are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)-3-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2ClH/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNSJHUYFUVYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)

![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)